

The Crystal Structure of 4,4'-Dimethylbenzophenone: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4,4'-Dimethylbenzophenone**

Cat. No.: **B146755**

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This technical guide provides an in-depth analysis of the crystal structure of **4,4'-Dimethylbenzophenone** ($C_{15}H_{14}O$), a derivative of benzophenone. This compound and its analogs are of interest in various fields, including medicinal chemistry and materials science, due to their photochemical properties and utility as synthetic intermediates.^[1] A precise understanding of the three-dimensional arrangement of atoms in the crystalline state is fundamental for structure-activity relationship studies and in the design of new materials.

Crystallographic Data Summary

The crystal structure of **4,4'-Dimethylbenzophenone** was determined by single-crystal X-ray diffraction. The compound crystallizes in the orthorhombic space group $P2_12_12_1$ with four molecules per unit cell.^[2] The key crystallographic data are summarized in the tables below.

Table 1: Crystal Data and Structure Refinement Details^[2]

Parameter	Value
Empirical Formula	C ₁₅ H ₁₄ O
Formula Weight	210.28
Crystal System	Orthorhombic
Space Group	P2 ₁ 2 ₁ 2 ₁
a (Å)	7.957 (1)
b (Å)	12.169 (2)
c (Å)	12.268 (2)
Volume (Å ³)	1187.89 (3)
Z	4
Density (calculated) (Mg m ⁻³)	1.176
Radiation	Mo Kα ($\lambda = 0.71073 \text{ \AA}$)
Temperature (K)	293
F(000)	448
Final R index	0.049
Reflections collected	1184

Table 2: Selected Bond Lengths and Torsion Angles[2]

Bond/Torsion	Length (Å) / Angle (°)
C1-C7	1.503 (4)
C7-O7	1.221 (3)
C11-C7	1.501 (4)
C6-C1-C7-O7	22.6 (4)
C2-C1-C7-O7	-158.0 (3)
C61-C11-C7-O7	32.2 (4)
C21-C11-C7-O7	-147.1 (3)
C1-C7-C11-C61	31.9 (3)
O7-C7-C11-C21	33.6 (4)

Molecular and Crystal Structure

The molecule of **4,4'-Dimethylbenzophenone** is not planar. Steric hindrance between the ortho-hydrogen atoms on the two phenyl rings forces them to be twisted out of the plane of the central carbonyl group.^{[2][3]} The torsion angles about the bonds connecting the phenyl rings to the keto group are 22.6(4)° and 32.2(4)°.^{[2][3]} This non-planar conformation is a common feature in benzophenone derivatives.^[3] The molecular packing in the crystal is primarily governed by van der Waals interactions.^[2]

Experimental Protocols

The following sections detail the methodologies for the synthesis, purification, crystal growth, and structure determination of **4,4'-Dimethylbenzophenone**.

Synthesis of 4,4'-Dimethylbenzophenone

A common method for the synthesis of **4,4'-Dimethylbenzophenone** is the Friedel-Crafts acylation of toluene with phosgene in the presence of a Lewis acid catalyst like aluminum chloride.^[1]

Materials:

- Toluene (containing 20% phosgene)
- Anhydrous aluminum chloride (AlCl_3), finely powdered
- Ice-water
- 1% Hydrochloric acid solution
- Dilute ethanol

Procedure:

- A solution of 100 g of toluene containing 20% phosgene is placed in a flask equipped with a reflux condenser and a wide-stemmed funnel. The flask is cooled in a freezing mixture.
- 50 g of finely powdered anhydrous aluminum chloride is gradually added through the funnel over a period of 4 hours.
- After the addition is complete, the reaction mixture is gently warmed for a short duration.
- The reaction mixture is then slowly poured into ice-water to quench the reaction.
- The resulting mixture is steam distilled.
- The aqueous layer of the distillate is separated, and a 1% solution of hydrochloric acid is added to the solid material, which is then subjected to another steam distillation for approximately 30 minutes.
- The solid product in the distillate is collected by filtration, washed, and then purified by recrystallization.

Purification and Crystal Growth

High-purity single crystals suitable for X-ray diffraction can be obtained through recrystallization.

Procedure:

- The crude **4,4'-Dimethylbenzophenone** is dissolved in a minimum amount of hot dilute ethanol.
- The hot solution is filtered to remove any insoluble impurities.
- The clear filtrate is allowed to cool slowly to room temperature.
- As the solution cools, the solubility of the compound decreases, leading to the formation of crystals.
- The resulting colorless, needle-like crystals are collected by filtration and dried.

Single-Crystal X-ray Diffraction

The determination of the crystal structure involves the following steps:

1. Crystal Mounting and Data Collection:

- A suitable single crystal with dimensions of approximately $0.6 \times 0.4 \times 0.6$ mm is selected and mounted on a goniometer head.
- The crystal is placed in a diffractometer (e.g., a Nonius CAD-4F).
- X-ray radiation, typically Mo K α ($\lambda = 0.71073$ Å), is used.[2]
- The unit cell dimensions are determined from a set of reflections.
- Intensity data is collected at a controlled temperature (e.g., 293 K).[2]

2. Data Reduction and Structure Solution:

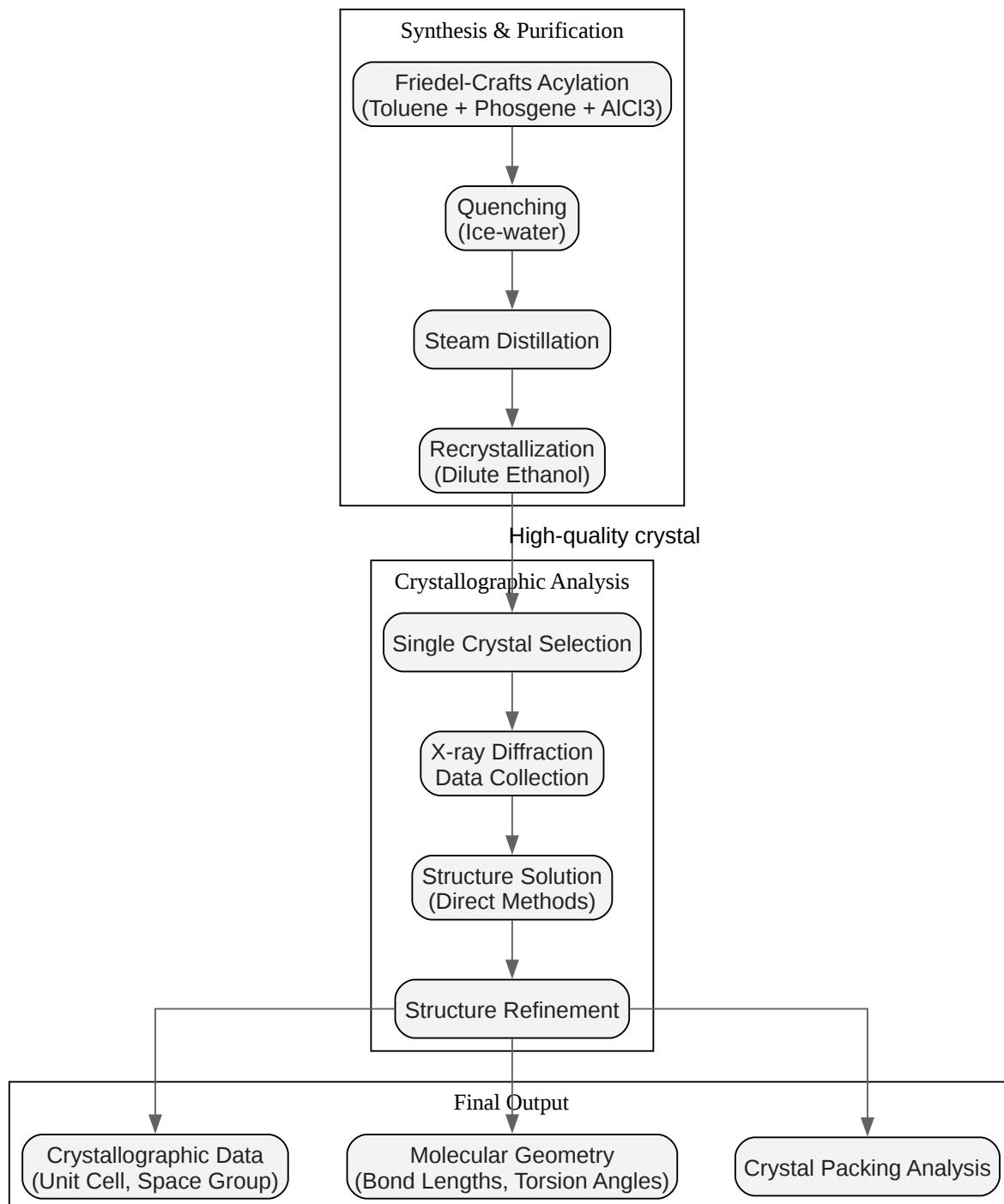
- The collected diffraction data are processed to correct for factors such as Lorentz and polarization effects.
- The space group is determined from the systematic absences in the diffraction pattern. For **4,4'-Dimethylbenzophenone**, the space group is $P2_12_12_1$.[2]
- The crystal structure is solved using direct methods or Patterson methods to determine the initial positions of the atoms.

3. Structure Refinement:

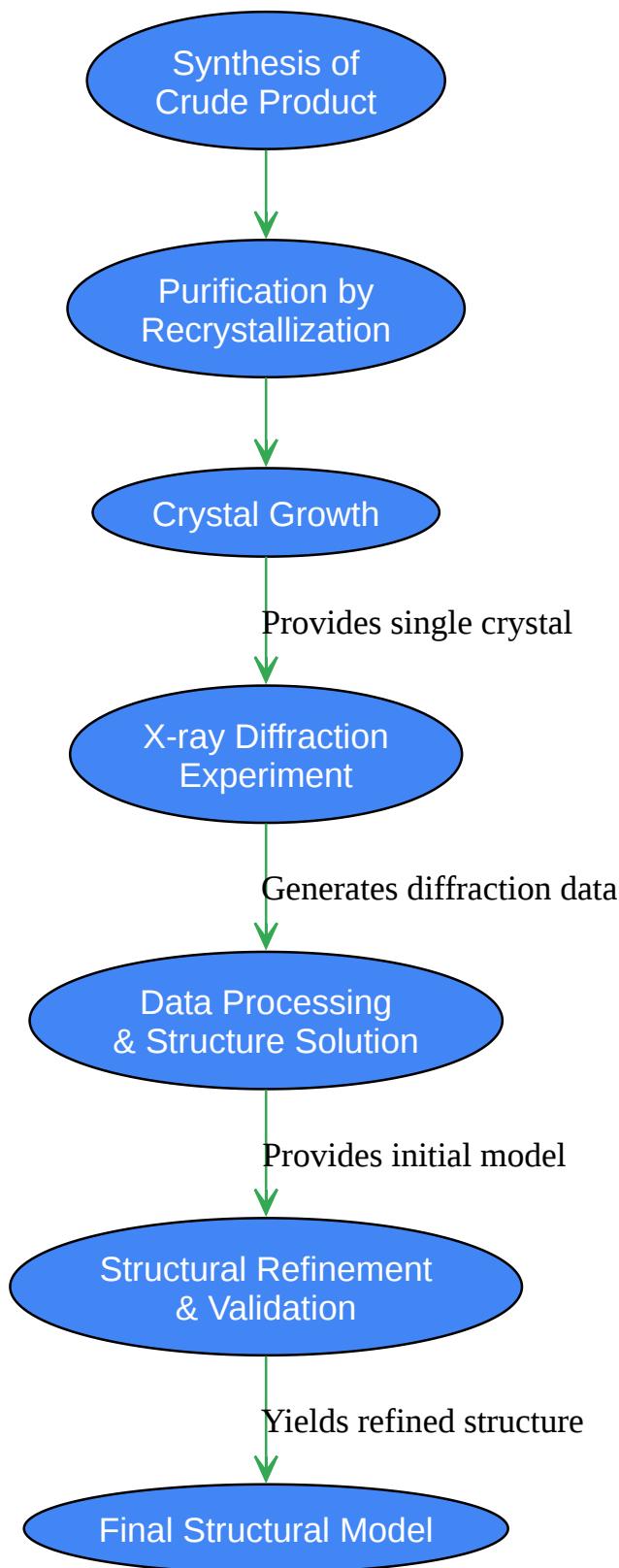
- The atomic positions and thermal parameters are refined using a least-squares method.
- Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
- The final refinement converges to a low R-factor (e.g., 0.049), indicating a good agreement between the observed and calculated structure factors.[\[2\]](#)

Workflow and Logical Relationships

The following diagrams illustrate the overall workflow from synthesis to final structure analysis and the logical relationship of the key experimental stages.

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Caption: Overall experimental workflow.



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Caption: Logical steps in structure determination.

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